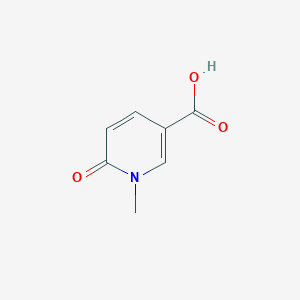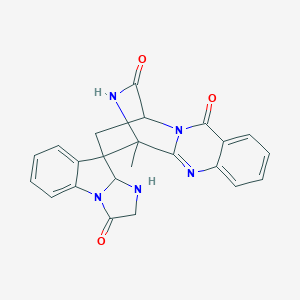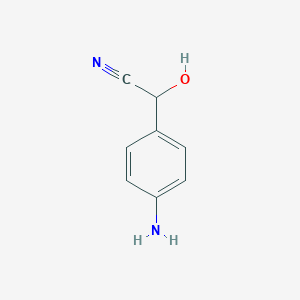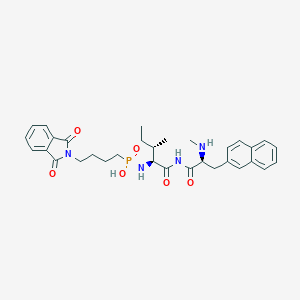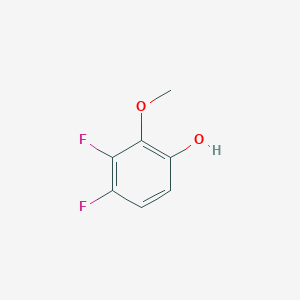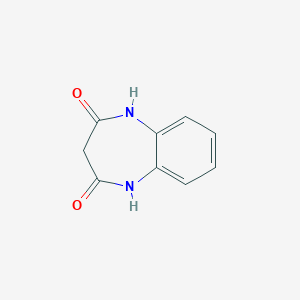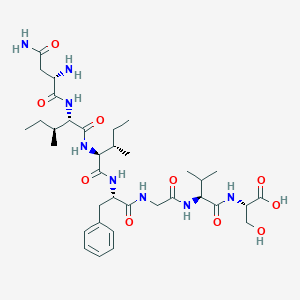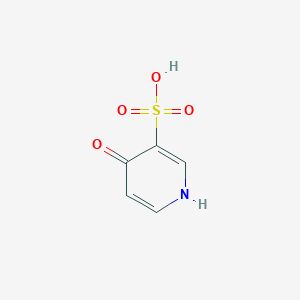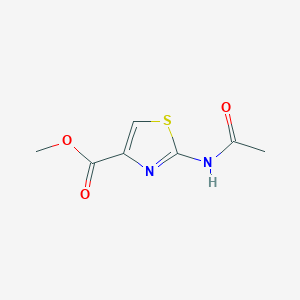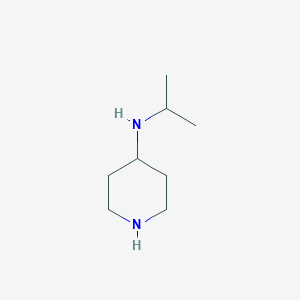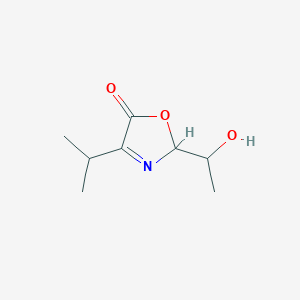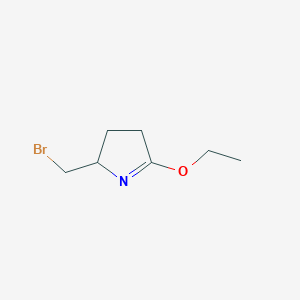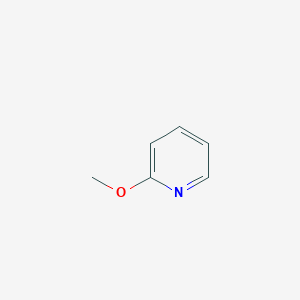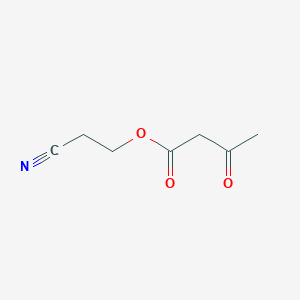
2-Cyanoethyl 3-oxobutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutanone derivatives is a topic of interest in several of the provided papers. For instance, paper describes a method for synthesizing bicyclo[3.3.0]oct-1-en-3-ones from cyclobutanones with a one-carbon ring expansion. This method involves the assembly of three components: cyclobutanones, chloromethyl p-tolyl sulfoxide, and nitriles. Although this does not directly describe the synthesis of 2-Cyanoethyl 3-oxobutanoate, it provides insight into the synthetic strategies that could potentially be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of cyclobutanone derivatives is central to their reactivity and properties. Paper discusses the synthesis of 2-Cyano-1,2-dihydrocyclobuta[a]naphthalene and its derivatives, which involves a photoaddition to acrylonitrile followed by base treatment. The structure of these compounds is crucial for their subsequent reactions with olefins, which are explored through 4+2 cycloaddition reactions. This highlights the importance of molecular structure in determining the reactivity of cyclobutanone derivatives.
Chemical Reactions Analysis
Chemical reactions involving cyclobutanone derivatives are diverse. Paper reports the oxidative ring expansion of cyclobutanols to form 1,2-dioxanols, which is driven by the formation of an alkoxy radical. Paper describes an intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds, leading to the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives. These reactions demonstrate the versatility of cyclobutanone derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanone derivatives are influenced by their molecular structure. Paper synthesizes 2-substituted cyclobutanones and uses them to identify irradiation products in lipid-containing foods. The synthesis and applications of these compounds underscore their significance in food chemistry and the importance of understanding their properties for analytical purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative of 2-Cyanoethyl 3-oxobutanoate, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These compounds are formed through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Production of Pyridine Derivatives
The reaction between 2-cyano-3-(x-nitrophenyl)prop-2-enamides and methyl 3-oxobutanoate yields various pyridine derivatives. These include methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others, with some structures confirmed by X-ray diffraction (O'callaghan et al., 1999).
Intramolecular Hydrogen Bond Studies
β-Ketoarylhydrazones, including compounds similar to 2-Cyanoethyl 3-oxobutanoate, demonstrate intramolecular hydrogen bonds assisted by resonance (RAHB). These bonds are influenced by various substituents, affecting their strength and behavior, as shown in X-ray crystallography and quantum mechanical DFT calculations (Bertolasi et al., 1999).
Synthesis of Pyrazole Derivatives
An effective route for synthesizing substituted pyrazoles uses compounds like 2-Cyanoethyl 3-oxobutanoate. This process involves cyclocondensation reactions and has been characterized using various spectroscopic methods (Naveen et al., 2021).
Chemical and Biological Studies of Butanoic Acid Derivatives
Spectroscopic and structural investigations of butanoic acid derivatives, related to 2-Cyanoethyl 3-oxobutanoate, provide insights into their stability, reactivity, and potential as nonlinear optical materials. Molecular docking studies indicate their role in biological activities, particularly in inhibiting Placenta growth factor (Vanasundari et al., 2018).
Eigenschaften
IUPAC Name |
2-cyanoethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(9)5-7(10)11-4-2-3-8/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJVFAOGXDGTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyl 3-oxobutanoate | |
CAS RN |
65193-87-5 | |
| Record name | Butanoic acid, 3-oxo-, 2-cyanoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65193-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyanoethyl 3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

